1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine
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Overview
Description
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine is a chemical compound known for its unique structure and properties. It is often used as a pharmaceutical intermediate and has various applications in scientific research and industry. The compound is characterized by its piperidine ring, which is substituted with a methanesulfonyl group and a methanamine group, making it a versatile molecule in synthetic chemistry .
Preparation Methods
The synthesis of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine typically involves several steps:
Starting Material: The synthesis begins with a piperidine derivative.
Methanesulfonylation: The piperidine derivative undergoes methanesulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods often involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity to the target molecules. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanamine can be compared with other similar compounds such as:
Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are used in medicinal chemistry for their biological activities.
Piperidine Derivatives: Similar to the compound , these derivatives are widely used in pharmaceuticals and organic synthesis.
Sulfonyl Compounds: Compounds containing sulfonyl groups are known for their reactivity and are used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1259021-51-6 |
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Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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